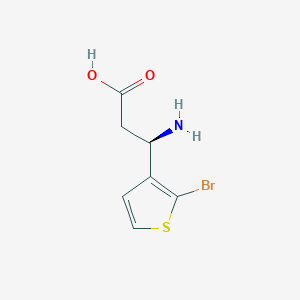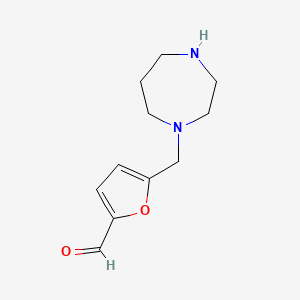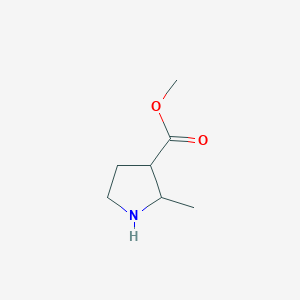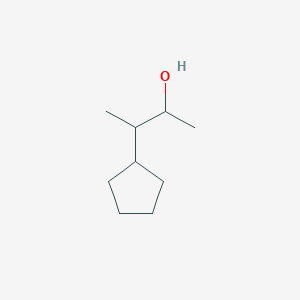
3-Cyclopentylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylbutan-2-ol is an organic compound with the molecular formula C9H18O It is a secondary alcohol with a cyclopentyl group attached to the second carbon of a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where cyclopentylmagnesium bromide reacts with butan-2-one. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.
Another method involves the reduction of 3-Cyclopentylbutan-2-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-Cyclopentylbutan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Cyclopentylbutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 3-Cyclopentylbutan-2-one to this compound can be achieved using NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: 3-Cyclopentylbutan-2-one.
Reduction: this compound.
Substitution: 3-Cyclopentylbutyl chloride or bromide.
Aplicaciones Científicas De Investigación
3-Cyclopentylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentylbutan-2-ol depends on its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentylbutan-2-one: The oxidized form of 3-Cyclopentylbutan-2-ol.
Cyclopentylmethanol: A similar compound with a cyclopentyl group attached to a methanol molecule.
Cyclopentanol: A simpler alcohol with a cyclopentyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentyl group with a butane chain. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
3-cyclopentylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 |
Clave InChI |
KSKLXIKBXIDTOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


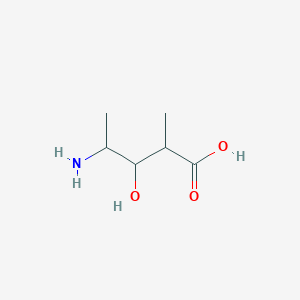

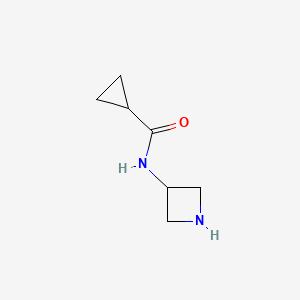

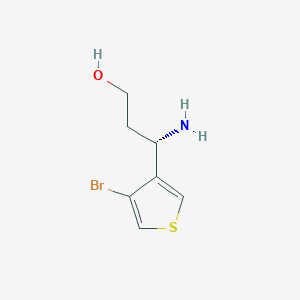
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
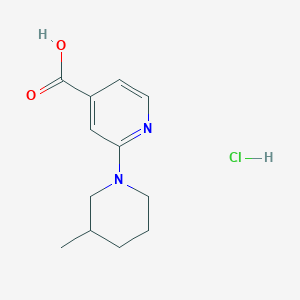

![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
amine](/img/structure/B15272039.png)
